N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid
Overview
Description
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid is a complex organic compound that combines a furan ring, a naphthalene moiety, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine typically involves the reaction of 2-naphthol with 2-(chloromethyl)furan in the presence of a base to form the intermediate 2-naphthalen-2-yloxyethanamine. This intermediate is then reacted with oxalic acid to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like acetonitrile or tetrahydrofuran and may require catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include various substituted furan and naphthalene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues, while the naphthalene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Similar structure but with a propargylamine group instead of an ethanamine group.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a hydrazide group and a benzene ring instead of a naphthalene moiety.
Uniqueness
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine is unique due to its combination of a furan ring and a naphthalene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.C2H2O4/c1-2-5-15-12-16(8-7-14(15)4-1)20-11-9-18-13-17-6-3-10-19-17;3-1(4)2(5)6/h1-8,10,12,18H,9,11,13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBPPNOVJFFUOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNCC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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